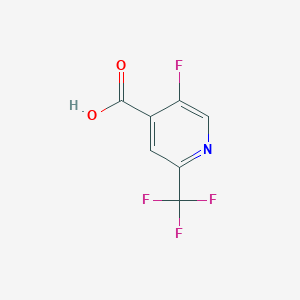
(2R)-3-phenyl-2-sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-phenyl-2-sulfanylpropanoic acid, also known as (2R)-2-phenyl-3-sulfanylpropanoic acid or (2R)-3-phenyl-2-thiopropanoic acid, is a sulfur-containing organic acid that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of propanoic acid, which is a three-carbon carboxylic acid, and has a phenyl group and a thiophene group attached to the carbon chain. This compound has been investigated for its use in synthesis, its biochemical and physiological effects, and its potential applications in various laboratory experiments. We will also provide a list of potential future directions for research involving this compound.
科学研究应用
(2R)-3-phenyl-2-sulfanylpropanoic acid has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its use in organic synthesis, as a reagent for the synthesis of other organic compounds, and as a catalyst for various chemical reactions. It has also been studied for its potential use as an antioxidant, as an inhibitor of enzymes, and as a ligand for metal complexes. Additionally, (2R)-3-phenyl-2-sulfanylpropanoic acid has been investigated for its potential use in drug synthesis and delivery, as well as its potential applications in biotechnology.
作用机制
The mechanism of action of (2R)-3-phenyl-2-sulfanylpropanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, which prevents them from catalyzing certain chemical reactions. Additionally, (2R)-3-phenyl-2-sulfanylpropanoic acid has been found to act as an antioxidant, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
(2R)-3-phenyl-2-sulfanylpropanoic acid has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, which can have a variety of effects on the body. Additionally, (2R)-3-phenyl-2-sulfanylpropanoic acid has been found to act as an antioxidant, which can help to protect cells from damage caused by oxidative stress.
实验室实验的优点和局限性
There are several advantages and limitations to using (2R)-3-phenyl-2-sulfanylpropanoic acid in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. Additionally, (2R)-3-phenyl-2-sulfanylpropanoic acid is stable under a wide range of conditions and is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using this compound. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, (2R)-3-phenyl-2-sulfanylpropanoic acid can be difficult to synthesize in large quantities, which can limit its use in some experiments.
未来方向
There are a variety of potential future directions for research involving (2R)-3-phenyl-2-sulfanylpropanoic acid. For example, further research could be conducted to investigate the compound’s potential use in drug synthesis and delivery. Additionally, further research could be conducted to investigate the compound’s potential applications in biotechnology. Additionally, further research could be conducted to investigate the compound’s potential use as an antioxidant and its potential effects on biochemical and physiological processes. Finally, further research could be conducted to investigate the compound’s potential use as a ligand for metal complexes and its potential effects on chemical reactions.
合成方法
(2R)-3-phenyl-2-sulfanylpropanoic acid can be synthesized using a variety of methods. The most common method is the reaction of propanoic acid with thiophene in the presence of a base and a catalyst. This reaction produces a thiophene-substituted propanoic acid, which can then be further reacted with a phenyl group to yield (2R)-3-phenyl-2-sulfanylpropanoic acid. Other methods of synthesis include the reaction of propanoic acid with a thiophene-substituted alcohol and the reaction of propanoic acid with a thiophene-substituted amine.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-phenyl-2-sulfanylpropanoic acid involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Sulfur", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bisulfite" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-phenyl-2-propenoate.", "Step 2: Addition of sulfur to ethyl 3-phenyl-2-propenoate to form ethyl 3-phenyl-2-propenethioate.", "Step 3: Oxidation of ethyl 3-phenyl-2-propenethioate with hydrogen peroxide in the presence of sodium hydroxide to form ethyl 3-phenyl-2-propenoic acid.", "Step 4: Reduction of ethyl 3-phenyl-2-propenoic acid with sodium bisulfite in the presence of hydrochloric acid to form (2R)-3-phenyl-2-sulfanylpropanoic acid." ] } | |
CAS 编号 |
84800-12-4 |
产品名称 |
(2R)-3-phenyl-2-sulfanylpropanoic acid |
分子式 |
C9H10O2S |
分子量 |
182.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



